3-Methyl-4-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N . It is a derivative of aniline, characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(trifluoromethyl)aniline typically involves the nitration of 3-methyl-4-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of 3-methyl-4-(trifluoromethyl)aniline often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds .
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)aniline is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-methyl-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the methyl group, resulting in different chemical and physical properties.
4-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently on the benzene ring, affecting its reactivity and applications
Uniqueness: 3-Methyl-4-(trifluoromethyl)aniline is unique due to the combined presence of both trifluoromethyl and methyl groups, which impart distinct electronic and steric effects. These properties make it particularly useful in the synthesis of specialized organic compounds and in various industrial applications .
Properties
Molecular Formula |
C8H9ClF3N |
---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c1-5-4-6(12)2-3-7(5)8(9,10)11;/h2-4H,12H2,1H3;1H |
InChI Key |
KYEGGNJEDCWBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.